molecular formula C17H21N3O3 B11196846 1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide

1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide

Cat. No.: B11196846
M. Wt: 315.37 g/mol
InChI Key: OQUXNYAJNVPOOX-UHFFFAOYSA-N
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Description

1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group and a benzyl group attached to a dioxopyrrolidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dioxopyrrolidinyl Moiety: This can be achieved by reacting maleic anhydride with an appropriate amine to form the dioxopyrrolidinyl ring.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of the Piperidine and Dioxopyrrolidinyl Moieties: This step involves the formation of an amide bond between the piperidine and dioxopyrrolidinyl moieties under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticonvulsant and analgesic properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

    N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with a similar dioxopyrrolidinyl moiety but different substituents.

    Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another compound with a dioxopyrrolidinyl ring and a benzyl group.

Uniqueness: 1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H21N3O3/c18-16(22)13-6-8-19(9-7-13)14-10-15(21)20(17(14)23)11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H2,18,22)

InChI Key

OQUXNYAJNVPOOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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